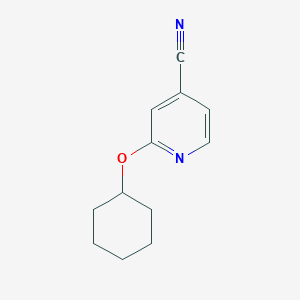

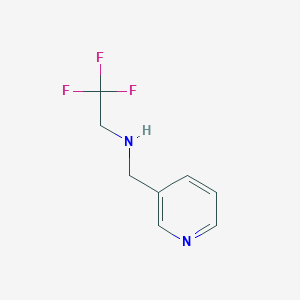

![molecular formula C15H18N2O4 B1323335 [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid CAS No. 885266-64-8](/img/structure/B1323335.png)

[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolic Pathways and Biomonitoring

"[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid" is structurally related to compounds involved in various metabolic pathways and is often used in studies related to metabolism and excretion. For example, studies have identified specific carboxylic acids as metabolites in certain conditions, highlighting the significance of these compounds in metabolic pathways and potential biomonitoring applications.

Tyrosine Metabolism and Transient Tyrosinemia:

- A study by Niederwieser, Wadman, and Danks (1978) discovered the excretion of specific carboxylic acids, including cis- and trans-4-hydroxycyclohexylacetic acid, in a child with transient tyrosinemia and her mother. This finding was significant in understanding the tyrosine metabolism and the excretion pathways of related carboxylic acids, which may have relevance to the metabolism of similar compounds like "[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid" (Niederwieser, Wadman, & Danks, 1978).

Role in Colonic Diseases:

- The study by Nilsson et al. (2008) examined the influence of dietary supplementation with oat bran on the colonic concentration of carboxylic acids. This research is significant as it highlights how dietary components can influence the concentration of carboxylic acids in the colon, which has implications for diseases such as ulcerative colitis and colon cancer. Understanding the metabolic pathways and interactions of similar compounds can be crucial for therapeutic interventions (Nilsson et al., 2008).

Biomonitoring Applications:

- Another study analyzed the excretion kinetics of lysmeral metabolites in humans after oral dosage. The identification of metabolites and understanding their excretion kinetics is fundamental for biomonitoring applications, ensuring safety assessments, and understanding the metabolic fate of similar compounds (Scherer et al., 2017).

Sensory and Environmental Interactions

Compounds related to "[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid" have been studied for their sensory properties and environmental interactions, offering insights into potential applications in these areas.

Odor Detection and Interaction:

- A study by Miyazawa et al. (2009) explored the detection of mixtures of homologous carboxylic acids and their interaction with other odorants. Understanding the sensory properties of such compounds can be beneficial in fields like fragrance development and environmental monitoring (Miyazawa et al., 2009).

Environmental Exposure and Health Implications:

- The study by Murawski et al. (2020) focused on the urinary metabolites of lysmeral in children and adolescents, providing insights into environmental exposure and potential health implications. Understanding the environmental presence and impact of similar compounds is crucial for public health and safety assessments (Murawski et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in further reactions once the BOC group is removed .

Biochemical Pathways

The boc group is often used in peptide synthesis , suggesting that this compound may play a role in the synthesis or modification of peptides.

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) is reported , which could influence its bioavailability.

Result of Action

The removal of the boc group can enable the amine to participate in further reactions, potentially leading to the synthesis or modification of peptides .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid. For instance, the BOC group can be added to amines under aqueous conditions , and its removal can be accomplished with strong acids . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the reaction for the synthesis of the compound involves heating , suggesting that temperature could also play a role in its stability and efficacy.

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-11-5-4-6-12-10(11)7-8-17(12)9-13(18)19/h4-8H,9H2,1-3H3,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFNYIODSIXUBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1323259.png)

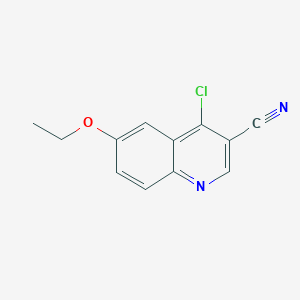

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)